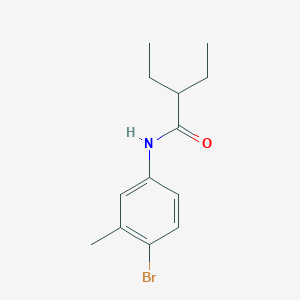
3-chloro-N-(3-ethoxyphenyl)benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-chloro-N-(3-ethoxyphenyl)benzamide is a synthetic compound that has been extensively studied for its potential applications in scientific research. This compound is also known by its chemical name, CEPC, and has been found to possess several interesting properties that make it a valuable tool in various research fields.
作用机制
CEPC acts as a selective antagonist for the serotonin 5-HT7 receptor. It binds to the receptor and prevents the binding of serotonin, thereby blocking the downstream signaling pathways that are activated by the receptor.
Biochemical and Physiological Effects:
CEPC has been found to have several biochemical and physiological effects. It has been shown to inhibit the proliferation of cancer cells and induce apoptosis in certain types of cancer cells. CEPC has also been found to have anti-inflammatory properties and has been shown to reduce the production of pro-inflammatory cytokines.
实验室实验的优点和局限性
One of the major advantages of using CEPC in lab experiments is its high selectivity for the serotonin 5-HT7 receptor. This makes it a valuable tool for studying the role of this receptor in various physiological and pathological processes. However, one limitation of using CEPC is its relatively low potency compared to other ligands for the serotonin 5-HT7 receptor.
未来方向
There are several future directions for the study of CEPC. One potential area of research is the development of more potent analogs of CEPC that can be used as more effective ligands for the serotonin 5-HT7 receptor. Another area of research is the study of the role of the serotonin 5-HT7 receptor in various diseases, such as cancer and inflammatory disorders, and the potential therapeutic applications of CEPC in these conditions. Additionally, the development of fluorescent probes based on CEPC for the detection of GPCR activation is an area of ongoing research.
合成方法
The synthesis of CEPC involves the reaction of 3-ethoxyaniline with 3-chlorobenzoyl chloride in the presence of a base such as triethylamine. The resulting product is then purified using column chromatography to obtain pure CEPC.
科学研究应用
CEPC has been found to have several applications in scientific research. It has been used as a ligand in the study of G protein-coupled receptors (GPCRs) and has been found to have a high affinity for the serotonin 5-HT7 receptor. CEPC has also been used in the development of fluorescent probes for the detection of GPCR activation.
属性
分子式 |
C15H14ClNO2 |
|---|---|
分子量 |
275.73 g/mol |
IUPAC 名称 |
3-chloro-N-(3-ethoxyphenyl)benzamide |
InChI |
InChI=1S/C15H14ClNO2/c1-2-19-14-8-4-7-13(10-14)17-15(18)11-5-3-6-12(16)9-11/h3-10H,2H2,1H3,(H,17,18) |
InChI 键 |
UOCRWFHQRVSQAA-UHFFFAOYSA-N |
SMILES |
CCOC1=CC=CC(=C1)NC(=O)C2=CC(=CC=C2)Cl |
规范 SMILES |
CCOC1=CC=CC(=C1)NC(=O)C2=CC(=CC=C2)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




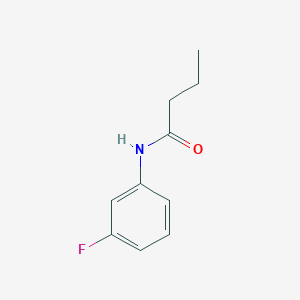


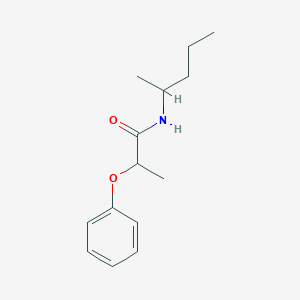
![Ethyl 3-[(2,4-dimethoxybenzoyl)amino]benzoate](/img/structure/B290855.png)
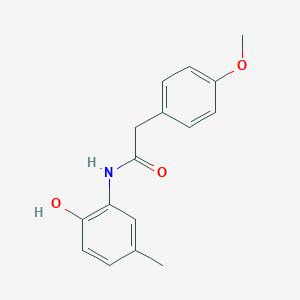
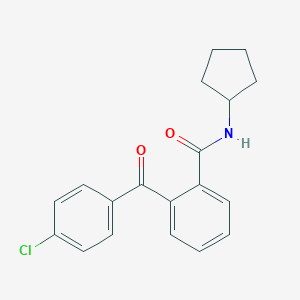
![N-[4-(dimethylamino)phenyl]-2-(1-naphthyl)acetamide](/img/structure/B290861.png)
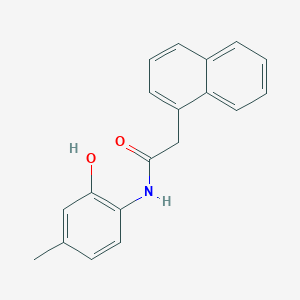

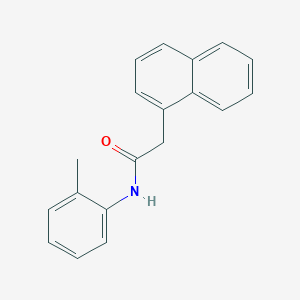
![Dimethyl 5-[(2-ethylbutanoyl)amino]isophthalate](/img/structure/B290866.png)
